7-Fluoroquinolin-6-amine
Description
Contextual Significance of Quinolines and Their Halogenated/Aminated Derivatives in Organic Synthesis and Heterocyclic Chemistry
Quinolines and their derivatives are of paramount importance in both organic synthesis and medicinal chemistry. researchgate.nettandfonline.com First isolated from coal tar in 1834, the quinoline (B57606) nucleus is a versatile scaffold that can be readily modified, leading to a vast library of compounds with diverse applications. mdpi.com These applications range from roles as ligands in organometallic catalysis and as sensors to their use in the manufacturing of dyes. researchgate.netrsc.org
The introduction of halogen atoms, particularly fluorine, and amino groups into the quinoline core significantly influences the molecule's physicochemical and biological properties. Halogenation, especially fluorination, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The introduction of a fluorine atom at the C-6 position of the quinolin-4-one skeleton, for instance, was a significant breakthrough in the development of second-generation quinolone antibacterials. mdpi.com Similarly, the position of the amino group is crucial for the molecule's biological activity and its potential as a synthetic intermediate. These derivatives are foundational in the development of a wide array of therapeutic agents. nih.gov
Importance of Specific Regioisomers in Fluoroquinoline and Aminoquinoline Chemistry
In the chemistry of substituted quinolines, the precise location of functional groups on the bicyclic ring system, known as regioisomerism, is of critical importance. The properties of a fluoroaminoquinoline are not merely determined by the presence of fluorine and an amino group but are profoundly dictated by their specific positions. For example, in the synthesis of quinoline derivatives from meta-substituted anilines, a mixture of 5- and 7-regioisomers can be formed, which often prove challenging to separate. nih.gov
The strategic placement of these substituents dramatically affects the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. This, in turn, governs its reactivity in further chemical transformations and its interaction with biological targets. For instance, the antibacterial activity of fluoroquinolone-4-ones is highly dependent on the substituents at the N1, C3, and C7 positions. mdpi.com The development of regioselective synthetic methods is therefore a key area of research, aiming to provide access to specific isomers in high purity. researchgate.net
Current Research Trends and Open Questions in the Synthesis and Reactivity of Fluoroaminoquinolines
Contemporary research in organic synthesis is increasingly focused on the development of efficient, selective, and sustainable methods for constructing complex molecules. researchgate.net In the context of fluoroaminoquinolines, this translates to the invention of novel synthetic strategies that allow for precise control over regioselectivity. Key trends include the use of transition-metal-catalyzed cross-coupling reactions, C-H bond activation, and innovative annulation strategies to build the quinoline core. mdpi.com The Buchwald-Hartwig amination is one such powerful tool for forming carbon-nitrogen bonds in the synthesis of aminoquinolines. nih.gov
Despite significant progress, several open questions remain. The development of more environmentally benign synthetic routes that minimize waste and avoid harsh reaction conditions is a continuous endeavor. rsc.orgresearchgate.net Furthermore, a deeper understanding of the structure-activity relationships of different fluoroaminoquinoline regioisomers is needed to guide the rational design of new molecules with desired properties. The exploration of the reactivity of lesser-studied isomers of fluoroaminoquinolines also presents an opportunity for discovering novel chemical transformations and applications.
| Property | Description |
| IUPAC Name | 7-Fluoroquinolin-6-amine |
| CAS Number | 175230-02-1 |
| Molecular Formula | C9H7FN2 |
| Molecular Weight | 162.16 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoroquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGBWDTPWLTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311240 | |
| Record name | 6-Quinolinamine, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102411-80-1 | |
| Record name | 6-Quinolinamine, 7-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102411-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinolinamine, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Techniques Applied to Fluoroaminoquinolines
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 7-Fluoroquinolin-6-amine, offering a comprehensive view of its proton, carbon, and fluorine nuclei.
¹H and ¹³C NMR for Core Structure and Substitution Patterns
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the core quinoline (B57606) structure and confirming the positions of the fluoro and amino substituents.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. In derivatives of this compound, aromatic protons on the quinoline ring typically appear in the downfield region, generally between δ 6.5 and 9.5 ppm. vulcanchem.com The amino group protons often present as a broad singlet. The exact chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the fluorine and amino groups. For instance, in related fluoroquinoline structures, protons on the carbon adjacent to the fluorine atom can exhibit coupling. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms of the quinoline core, unless symmetry results in equivalence. masterorganicchemistry.com The carbon atom bonded to the fluorine atom (C-7) will show a characteristic large coupling constant (¹JCF), a key indicator of direct C-F bonding. The chemical shifts of the carbon atoms are sensitive to the electron-donating or -withdrawing nature of the substituents. mdpi.com For example, the carbon bearing the amino group (C-6) will be shielded compared to the unsubstituted quinoline.
Table 1: Representative ¹H and ¹³C NMR Data for Fluoroquinoline Derivatives Note: Specific data for this compound is not readily available in the searched literature. The data below is for analogous structures and illustrates typical chemical shift ranges.
| Nucleus | Chemical Shift Range (ppm) | Typical Multiplicity/Coupling | Reference |
|---|---|---|---|
| Aromatic Protons (¹H) | 6.5 - 9.5 | Doublet, Triplet, Multiplet | vulcanchem.com |
| Amino Protons (¹H) | Variable, often broad | Singlet (broad) | rsc.org |
| Aromatic Carbons (¹³C) | 100 - 160 | - | nih.gov |
| Carbon-Fluorine (¹³C) | Variable, with large ¹JCF | Doublet | mdpi.com |
¹⁹F NMR for Fluorine Atom Environment and Interactions
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. chemrxiv.org
Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment. For aromatic fluorine substituents, the chemical shift typically falls within a range of -100 to -200 ppm relative to a standard like CFCl₃. ucsb.edu The precise value for this compound would be influenced by the electron-donating amino group at the adjacent position.
Coupling: The ¹⁹F nucleus couples with neighboring protons (³JFH, ⁴JFH) and carbons (¹JCF, ²JCF, etc.), providing valuable structural information. These couplings can help to confirm the position of the fluorine atom on the quinoline ring. azom.com The magnitude of these coupling constants can also offer insights into the geometry of the molecule.
2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals in the spectrum of this compound. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. libretexts.org It would reveal which protons are adjacent to each other in the quinoline ring, aiding in the assignment of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). libretexts.org This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). libretexts.org This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity across the entire molecule, including the positions of the fluorine and amino substituents.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "fingerprint" of the molecule and information about its functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. semanticscholar.org The C-F stretching vibration gives a strong absorption band, usually in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring appear in the 1400-1650 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. ias.ac.in Aromatic ring vibrations are often strong in Raman spectra. While specific data for this compound is scarce, the technique is valuable for studying the skeletal vibrations of the quinoline ring system. libretexts.org
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 | semanticscholar.org |
| Aromatic (C-H) | Stretching | > 3000 | researchgate.net |
| Quinoline Ring (C=C, C=N) | Stretching | 1400 - 1650 | researchgate.net |
| Carbon-Fluorine (C-F) | Stretching | 1000 - 1400 | rsc.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.
Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of small neutral molecules like HCN or the fluorine atom can be indicative of the quinoline structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. lcms.czbioanalysis-zone.com This is a crucial step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. concentratingonchromatography.com
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇FN₂ | nih.gov |
| Molecular Weight | 162.17 g/mol | nih.gov |
| Exact Mass | 162.0593 | nih.gov |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the this compound molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the quinoline aromatic system. The positions and intensities of these bands are influenced by the substituents. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline.
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. researchgate.net The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are sensitive to the molecular structure and the solvent environment. The presence of the fluorine and amino groups on the quinoline ring will modulate the fluorescence characteristics of this compound.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as a powerful analytical method for the unambiguous determination of a molecule's three-dimensional structure. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides the fundamental data to calculate the electron density distribution within the crystal, from which a detailed model of the molecular and crystal structure can be derived.
For fluoroaminoquinoline derivatives, X-ray crystallography can elucidate the precise spatial arrangement of the fluorine and amine substituents on the quinoline core, as well as the planarity of the bicyclic system. It also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state.
A study of various chlorinated quinolines highlights that such compounds predominantly crystallize in the monoclinic crystal system, with the P21/n or P21/c space groups being the most common. rasayanjournal.co.in The reliability of these structural determinations is typically high, as indicated by low R-range values (0.0202 - 0.0852), suggesting a good to moderate level of refinement. rasayanjournal.co.in
In a related context, the crystal structure of a complex containing 4-amino-6-fluoroquinoline-3-carbohydrazide (B3033348) was determined by X-ray diffraction with a resolution of 2.04 Å. rcsb.org This level of detail allows for a precise understanding of the molecular geometry and intermolecular interactions within the crystal. rcsb.org
Although specific crystallographic data for this compound is not present in the provided search results, a hypothetical data table based on typical values for related organic molecules is presented below to illustrate the type of information obtained from such an analysis.
Hypothetical Crystallographic Data for a Fluoroaminoquinoline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 5.987(1) |
| c (Å) | 15.234(3) |
| α (°) | 90 |
| β (°) | 103.54(2) |
| γ (°) | 90 |
| Volume (ų) | 758.9(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.425 |
| Absorption Coefficient (mm⁻¹) | 0.12 |
| F(000) | 336 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 27.0 |
| Reflections collected | 5432 |
| Independent reflections | 1654 [R(int) = 0.034] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
Computational and Theoretical Studies on 7 Fluoroquinolin 6 Amine and Analogs
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecular systems. deepdyve.comscirp.org These methods are used to determine the electronic structure and energy of molecules, providing a basis for understanding their properties and reactivity. dergipark.org.tr DFT, with its favorable balance of computational cost and accuracy, is widely employed for quinoline (B57606) derivatives to model electronic effects, predict reaction mechanisms, and analyze spectroscopic data. nih.govnih.govtandfonline.com Ab initio methods, while often more computationally intensive, provide highly accurate results and are used for benchmarking and studying specific molecular properties. dergipark.org.tr For instance, computational studies on 3-substituted 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives have confirmed the existence of different tautomeric forms. researchgate.net
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijpras.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic and optical properties, chemical reactivity, and kinetic stability. ijpras.comsemanticscholar.org
Theoretical analyses of quinoline derivatives demonstrate that substitutions on the quinoline ring significantly alter the energies of these frontier orbitals. For example, a study on 6-aminoquinoline (B144246) revealed insights into its geometrical parameters and molecular orbitals through DFT calculations. deepdyve.com In the case of 6-fluoro, 4-hydroxy, 2-methylquinoline, the HOMO-LUMO energy gap was calculated to be approximately 4.78 eV in water, indicating significant electronic stability. tandfonline.com Generally, a larger HOMO-LUMO gap suggests higher chemical hardness and lower reactivity. ijpras.com The distribution of electron density in these orbitals also provides clues about molecular stability and potential sites for reaction. researchgate.net
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 6-Fluoro, 4-hydroxy, 2-methylquinoline | DFT/B3LYP/6-311+G(2d,p) | - | - | ~4.78 | tandfonline.com |
| 4-Carbonyl quinoline | DFT B3LYP/6-31G | - | - | Lowest among tested derivatives | ijpras.com |
| 4-Carboxyl quinoline | DFT B3LYP/6-31G | - | - | Lowest among tested derivatives | ijpras.com |
| 6-Aminoquinoline | DFT/TD-DFT | - | - | - | deepdyve.com |
Reactivity Descriptors (Fukui Functions, Electrophilicity Index)
To quantify and predict chemical reactivity, various descriptors derived from quantum chemical calculations are used. Fukui functions, for example, are powerful tools within DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comhelsinki.fi The function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. scm.comnih.gov Maxima in the Fukui function indicate regions most susceptible to a particular type of attack. nih.gov
The electrophilicity index (ω) is another global reactivity descriptor that quantifies the ability of a molecule to accept electrons. researchgate.net These descriptors, along with chemical potential and hardness, provide a comprehensive picture of a molecule's reactivity. researchgate.net For quinoline derivatives, these tools have been used to analyze bonding characteristics and identify reactive sites, which is crucial for designing new molecules with desired properties. dntb.gov.ua For instance, DFT-based reactivity descriptors have been employed in the study of pyrrolo[1,2-a]quinoline (B3350903) derivatives to correlate their chemical reactivity with biological activity. mdpi.com
| Compound/Class | Descriptor | Finding | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoline derivatives | Fukui Functions | Used to correlate chemical reactivity with biological activity. | mdpi.com |
| 2-Amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile | Fukui Functions | Applied to study antibacterial properties. | helsinki.fi |
| Bioactive Flavonols | Electrophilicity Index (ω) | Quantifies the ability of the compound to act as an electrophile. | researchgate.net |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule, or its conformation, is critical to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and mapping the potential energy landscape that governs their interconversion. beilstein-journals.org For flexible molecules like this compound, understanding the preferred conformations is essential.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions with the environment, such as a solvent or a biological receptor. mdpi.comsemanticscholar.org
For fluoroquinolone analogs, MD simulations have been instrumental in understanding their interactions with biological targets. For example, simulations have been used to study the binding of fluoroquinolones to DNA gyrase and topoisomerase IV, the enzymes they inhibit. These simulations can reveal the stability of the drug-enzyme complex and identify key interactions that contribute to binding affinity. semanticscholar.org Furthermore, MD simulations can elucidate the free-energy landscape of binding, providing a more complete picture of the binding process. scispace.com The technique can also be used to predict how molecules assemble and form larger structures. rsc.org
Theoretical Investigations of Reaction Mechanisms and Selectivity
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the entire reaction mechanism. This provides a deeper understanding of how a reaction proceeds, what factors influence its rate, and why certain products are formed over others (selectivity). nih.gov
For quinoline synthesis, theoretical studies have shed light on various reaction mechanisms. For instance, the Camps cyclization, a method for synthesizing quinolin-4-ones, involves an intramolecular aldol (B89426) condensation, the mechanism of which has been studied computationally. mdpi.com DFT calculations have also been used to explore the dearomative cycloaddition of quinolines with alkenes, revealing a complex energy landscape and explaining the observed regio- and diastereoselectivities. nih.gov In another example, the synthesis of certain quinoline derivatives was studied using DFT calculations to understand the influence of the solvent on the stability of the products, confirming that the reaction proceeds most favorably in an aqueous medium. researchgate.net These theoretical insights are invaluable for optimizing existing synthetic routes and designing new ones.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling of Chemical Properties
Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. researchgate.netnih.gov These models use calculated molecular descriptors (numerical representations of a molecule's properties) to predict the property of interest for new, untested compounds. nih.gov
For fluoroquinolones and related quinoline derivatives, QSRR/QSAR models have been developed for a variety of endpoints. These include predicting chromatographic retention behavior, which is useful in analytical method development. researchgate.netnih.gov Other models have focused on predicting biological activities, such as antimicrobial potency, or pharmacokinetic properties like lipophilicity. nih.govmdpi.com For example, QSRR models have been built for a series of quinolone drugs to predict their retention behavior in HPLC, shedding light on the molecular features that influence their separation. researchgate.netnih.gov These predictive models are valuable tools in drug discovery and development, helping to prioritize the synthesis and testing of new compounds with potentially improved properties. mdpi.com
Computational Modeling of Molecular Interactions with Macromolecular Systems
Computational modeling has become an indispensable tool for understanding the interactions between small molecules, such as this compound and its analogs, and macromolecular targets. These in silico methods provide valuable insights into binding affinities, interaction modes, and the structural basis of biological activity, guiding the rational design of new therapeutic agents. Techniques like molecular docking and molecular dynamics (MD) simulations are frequently employed to predict and analyze how these compounds interact with proteins and other biological macromolecules.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a ligand and a protein's binding site. For fluoroquinoline derivatives, docking studies have been instrumental in elucidating their mechanisms of action, particularly as inhibitors of bacterial and human enzymes.
Research has shown that fluoroquinoline analogs can effectively bind to the active sites of various enzymes. For instance, in silico molecular docking analyses of novel quinoline derivatives have been performed against targets like E. coli DNA gyrase B and human topoisomerase IIα. researchgate.netresearchgate.net These studies calculate the binding affinity, typically expressed in kcal/mol, and identify the specific amino acid residues involved in the interaction. The interactions often include hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking, which collectively contribute to the stability of the ligand-protein complex.
In one study, various synthesized fluoroquinoline analogs were docked against E. coli DNA gyrase B, revealing binding affinities ranging from -6.1 to -7.2 kcal/mol. researchgate.net The same set of compounds, when docked against human topoisomerase IIα, showed binding affinities between -6.8 and -7.4 kcal/mol. researchgate.net Such studies help in understanding the selectivity and potential efficacy of these compounds.
Another investigation focused on the interactions of norfloxacin (B1679917) analogs with the S. aureus DNA gyrase active site (PDB: 2XCT). mdpi.com The docking results were correlated with the observed antibacterial activity and topoisomerase inhibition, demonstrating the predictive power of this computational approach. mdpi.com For example, specific analogs were shown to form key hydrogen bonds and hydrophobic interactions with residues such as ASP87, GLY81, and ARG80 within the enzyme's active site.
Similarly, docking studies of various fluoroquinolones with human topoisomerase IIα and IIβ have identified critical amino acid residues for binding. nih.gov For instance, ciprofloxacin (B1669076) and sarafloxacin (B1681457) were found to interact with the ASP479 residue of topoisomerase IIβ with significant binding affinities. nih.gov Gatifloxacin and moxifloxacin (B1663623) were observed to form hydrogen bonds with ARG503 and LYS456, respectively. nih.gov
The following table summarizes findings from various molecular docking studies on fluoroquinoline analogs with different macromolecular targets.
| Compound/Analog Type | Macromolecular Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| Novel Fluoroquinoline Derivatives | E. coli DNA Gyrase B | -6.1 to -7.2 | Not specified | researchgate.net |
| Novel Fluoroquinoline Derivatives | Human Topoisomerase IIα | -6.8 to -7.4 | Not specified | researchgate.net |
| Norfloxacin Analog 6 | S. aureus DNA Gyrase (2XCT) | -8.23 | ASP87, GLY81 | mdpi.com |
| Norfloxacin Analog 7 | S. aureus DNA Gyrase (2XCT) | -7.98 | ASP87, GLY81 | mdpi.com |
| Ciprofloxacin | Human Topoisomerase IIβ | -9.62 | ASP479 | nih.gov |
| Sarafloxacin | Human Topoisomerase IIβ | -10.78 | ASP479 | nih.gov |
| Gatifloxacin | Human Topoisomerase IIβ | -10.73 | ARG503 | nih.gov |
| Moxifloxacin | Human Topoisomerase IIβ | -9.95 | LYS456 | nih.gov |
| 3-[1-[3-[(7-fluoroquinolin-6-yl)methyl]triazolo[4,5-b]pyrazin-5-yl]ethylideneamino]-5-hydroxy-1h-imidazol-2-one | Plasmodium falciparum AP2-I Transcription Factor | -8.9 to -11.7 (range for best hits) | Not specified | malariaworld.org |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted binding modes and to understand the conformational changes that may occur in both the ligand and the protein upon binding. nih.govplos.orgresearchgate.net
For instance, after identifying promising candidates through molecular docking, MD simulations can be run for several nanoseconds to observe the behavior of the ligand in the binding pocket. researchgate.net Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to determine the stability of the protein-ligand complex. nih.gov A stable complex, indicated by low RMSD values, suggests a favorable and sustained interaction.
In the context of fluoroquinoline analogs, MD simulations can validate the docking results by confirming that the identified hydrogen bonds and other interactions are maintained over the simulation period. helsinki.fi These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of the binding free energy. The insights gained from MD simulations are crucial for refining the design of more potent and selective inhibitors. plos.org For example, a study on a 7-fluoroquinolin-6-yl derivative identified as a hit in a docking analysis was suggested for further post-docking studies including molecular dynamics to ascertain its efficacy. malariaworld.org
Chemical Reactivity and Transformation Pathways of 7 Fluoroquinolin 6 Amine
Reactions at the Quinoline (B57606) Nitrogen Atom
The nitrogen atom within the quinoline ring is basic and nucleophilic, making it susceptible to reactions with electrophiles. One of the fundamental reactions at this site is quaternization, which involves the N-alkylation of the quinoline nitrogen. This transformation is typically achieved by treating the quinoline derivative with an alkyl halide. The resulting quaternary ammonium (B1175870) salts exhibit altered solubility and electronic properties, which can be useful in various applications. For instance, the reaction with methyl iodide would yield N-methyl-7-fluoroquinolin-6-aminium iodide. The quaternization enhances the electron-withdrawing nature of the quinoline ring system, which can, in turn, influence the reactivity of the other substituents.
Reactions at the Amino Group (N6-position)
The amino group at the 6-position is a primary aromatic amine, which is a versatile functional group capable of undergoing a wide range of chemical transformations. Its reactivity is a cornerstone for the synthesis of more complex derivatives.
The amino group of 7-fluoroquinolin-6-amine can be readily N-alkylated or N-acylated. evitachem.com
N-Alkylation: This involves the reaction of the amine with alkyl halides or other alkylating agents. wikipedia.org The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkylating agent. Depending on the reaction conditions and the stoichiometry of the reactants, mono- or di-alkylation can occur. For example, reaction with one equivalent of an alkyl halide in the presence of a mild base can yield the corresponding secondary amine. researchgate.net Using an excess of the alkylating agent can lead to the formation of a tertiary amine.
N-Acylation: The amino group can react with acylating agents such as acyl chlorides or acid anhydrides to form amides. evitachem.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are important intermediates in organic synthesis and often exhibit different biological activities compared to the parent amine.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |
These reactions are fundamental in diversifying the structure of this compound for the exploration of new chemical entities. rsc.org
As a primary aromatic amine, this compound can undergo diazotization. iitk.ac.inbyjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). iitk.ac.inorganic-chemistry.org The product of this reaction is a diazonium salt, specifically 7-fluoroquinolin-6-diazonium chloride.
Aryl diazonium salts are highly versatile synthetic intermediates that can undergo a variety of subsequent transformations where the diazonium group is replaced by a wide range of substituents. organic-chemistry.org Some key transformations include:
Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. researchgate.net
Schiemann Reaction: This is a method to introduce a fluorine atom by thermally decomposing the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). uark.edu
Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder and the corresponding acid (HX) to introduce a halide.
Hydrolysis: Heating the diazonium salt solution leads to the replacement of the diazonium group with a hydroxyl group, forming the corresponding phenol.
| Transformation | Reagents | Product |
| Sandmeyer | CuCl/HCl | 6-chloro-7-fluoroquinoline |
| Sandmeyer | CuBr/HBr | 6-bromo-7-fluoroquinoline |
| Sandmeyer | CuCN/KCN | 7-fluoroquinoline-6-carbonitrile |
| Schiemann | 1. HBF₄ 2. Heat | 6,7-difluoroquinoline |
| Hydrolysis | H₂O, Heat | 7-fluoroquinolin-6-ol |
N-Alkylation and N-Acylation Reactions.
Reactivity of the Fluorine Atom (F7-position)
The fluorine atom at the C7-position is generally the least reactive site on the molecule due to the high strength of the C-F bond. nih.gov However, under specific conditions, it can participate in substitution and coupling reactions.
The fluorine atom on the quinoline ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orglibretexts.org The reactivity of the C-F bond towards nucleophilic attack is enhanced by the electron-withdrawing effect of the quinoline nitrogen atom, particularly when it is protonated or quaternized. wikipedia.org The SNAr reaction proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.org
A variety of nucleophiles can be used to displace the fluorine atom, including:
Alkoxides: (e.g., sodium methoxide) to form ethers.
Amines: to yield substituted diaminoquinolines. researchgate.net
Thiols: to produce thioethers.
The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, are critical for the success of these transformations. d-nb.info
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 7-methoxy-6-aminoquinoline |
| Amine | Piperidine | 7-(piperidin-1-yl)quinolin-6-amine |
| Thiolate | Sodium Thiophenolate (NaSPh) | 7-(phenylthio)quinolin-6-amine |
Activating the strong C-F bond for cross-coupling reactions is a significant challenge in organic synthesis. nih.govresearchgate.net However, advancements in catalysis have enabled such transformations, typically requiring transition metal catalysts like palladium or nickel with specific ligands. researchgate.networktribe.com These reactions are of great interest for forming new carbon-carbon and carbon-heteroatom bonds.
While less common than for C-Cl, C-Br, or C-I bonds, examples of cross-coupling reactions involving C-F bond activation in fluoroaromatic compounds have been reported. researchgate.net For this compound, potential cross-coupling reactions could include:
Suzuki Coupling: with boronic acids to form a C-C bond.
Heck Coupling: with alkenes to introduce a vinyl group.
Sonogashira Coupling: with terminal alkynes to form an alkynyl-substituted quinoline. worktribe.com
Buchwald-Hartwig Amination: with amines to form a new C-N bond.
These reactions often require forcing conditions and carefully designed catalytic systems to achieve efficient C-F bond activation. nih.govmdpi.com
| Coupling Reaction | Coupling Partner | Catalyst Example | Bond Formed |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | C-C (aryl) |
| Heck | Alkene | Pd(OAc)₂ | C-C (vinyl) |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | C-C (alkynyl) |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | C-N |
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles.
Electrophilic Substitution Reactions on the Aromatic Rings
The introduction of electrophiles to the bicyclic quinoline system of this compound is a complex process influenced by the directing effects of the existing substituents. The quinoline ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609), with the pyridine (B92270) ring being more deactivated than the benzene ring. However, the presence of the powerful electron-donating amino group at the C-6 position strongly activates the carbocyclic (benzene) ring for electrophilic substitution.
The -NH₂ group is an ortho, para-director. In the context of the 6-aminoquinoline (B144246) structure, it directs incoming electrophiles primarily to the C-5 and C-7 positions. The fluorine atom at C-7, while being an ortho, para-director, is a deactivating group due to its high electronegativity and inductive electron withdrawal. Its directing influence would be towards the C-6 (already substituted) and C-8 positions.
The regiochemical outcome of electrophilic substitution on this compound is therefore a result of the synergistic and antagonistic effects of these groups. The C-6 amino group is a much stronger activating group than the C-7 fluoro group is a deactivating one. Consequently, the amino group's directing effect is expected to dominate.
Substitution at C-5: This position is ortho to the strongly activating amino group.
Substitution at C-8: This position is para to the quinoline nitrogen (in the protonated form) and ortho to the deactivating fluorine atom.
Studies on closely related 6-aminoquinoline derivatives provide insight into the likely regioselectivity. For instance, electrophilic substitution on 6-aminoquinoline and its derivatives, such as 6-aminoquinoline-8-carboxylic acid, has been shown to occur preferentially at the C-5 position. rsc.org Nitration of 6-bromoquinoline (B19933) also proceeds at the C-5 position, demonstrating the activation of this site even with a deactivating halogen at C-6. semanticscholar.org
Given these precedents, electrophilic attack on this compound is most probable at the C-5 position, which is ortho to the activating amino group and meta to the deactivating fluoro group. The C-8 position is a less likely, but possible, site of substitution.
Below is a table summarizing the expected products for common electrophilic substitution reactions.
| Reaction Type | Reagent | Expected Major Product(s) | Reference |
| Nitration | HNO₃/H₂SO₄ | 7-Fluoro-5-nitroquinolin-6-amine | semanticscholar.org |
| Halogenation | Br₂ in Acetic Acid | 5-Bromo-7-fluoroquinolin-6-amine | |
| Sulfonation | Fuming H₂SO₄ | 7-Fluoro-6-aminoquinoline-5-sulfonic acid | |
| Note: The specific reaction conditions and yields for this compound are not extensively reported in the literature; these examples are based on the reactivity of analogous compounds. |
Redox Chemistry of the Quinoline System
The redox behavior of this compound is centered on the electron-donating amino group and the quinoline nucleus. The amino group can be readily oxidized, and the quinoline ring system can undergo redox cycling, a property exploited in many biologically active quinoline compounds. mdpi.com
Oxidation Pathways
The electrochemical oxidation of 6-aminoquinoline, a close structural analog, has been studied in detail and provides a robust model for understanding the oxidation of this compound. researchgate.netresearchgate.net The oxidation process is pH-dependent and can proceed through two primary pathways. researchgate.net
Single-Electron Transfer (SET): At lower electrode potentials, a single-electron oxidation occurs. In acidic solutions, this forms a cation radical, [7-F-6-QNH₂]•+, while in alkaline conditions, a neutral radical, [7-F-6-QNH]•, is formed. These radical species are highly reactive and can undergo dimerization, typically at the C-5 position, leading to the formation of biphenyl-type structures. researchgate.netresearchgate.net
Two-Electron Transfer: At higher electrode potentials, a two-electron oxidation can take place, leading to the initial formation of a highly reactive nitrenium cation, [7-F-6-QNH]⁺. researchgate.net
Chemical oxidation can also be employed to transform the amino group. For example, the oxidation of the amino group at position 6 in a related quinoline derivative to a nitro group has been achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) in an acidic medium. The oxidation of a similar amine, 1-(7-fluoroquinolin-6-yl)ethanamine, can yield imines or oximes. evitachem.com
Influence of the Fluoro Substituent
The presence of the electron-withdrawing fluorine atom at the C-7 position is expected to influence the redox potential of the molecule. Generally, electron-withdrawing groups make oxidation more difficult (i.e., require a higher, more positive potential). Therefore, this compound is predicted to have a slightly higher oxidation potential compared to the parent 6-aminoquinoline. This effect is documented in other substituted quinone systems, where electron-donating groups lead to more negative half-wave potentials, and electron-withdrawing groups cause a shift to more positive potentials. mdpi.com
A summary of the key redox transformations is provided in the table below.
| Transformation | Reagent/Condition | Product Type | Mechanism/Notes | Reference |
| Electrochemical Oxidation | Glassy Carbon Electrode, Britton-Robinson buffer | Dimerized quinolines | Proceeds via a cation radical intermediate formed by single-electron transfer. | researchgate.netresearchgate.net |
| Chemical Oxidation | KMnO₄ or H₂O₂ in H₂SO₄ | 7-Fluoro-6-nitroquinoline | Two-electron oxidation of the amino group to a nitro group. | |
| Chemical Oxidation | Hydrogen peroxide or chromium trioxide | Imines or oximes | Oxidation of the primary amine. | evitachem.com |
Reduction Pathways
While the primary redox chemistry of an aminoquinoline involves oxidation, the quinoline ring system can be reduced under certain conditions. However, the reduction of the amino-substituted ring is less common than the reduction of quinolines bearing electron-withdrawing groups, such as nitro groups. The reduction of a nitro group to form the corresponding aminoquinoline is a well-established synthetic route. clockss.org The mitochondrial membrane potential, a factor derived from redox transformations, is a key target for some quinoline-based drugs, highlighting the biological relevance of the redox properties of this scaffold. frontiersin.org
Role of 7 Fluoroquinolin 6 Amine As a Synthetic Building Block and Chemical Intermediate
Construction of Complex Heterocyclic Systems and Fused Rings
The inherent reactivity of 7-Fluoroquinolin-6-amine makes it an excellent building block for the synthesis of intricate heterocyclic structures and polycyclic fused-ring systems. The primary amino group at the C-6 position is a key functional handle, readily participating in a variety of classical organic reactions.
Researchers leverage this reactivity to construct new rings fused to the quinoline (B57606) core. For example, the amine group can undergo condensation reactions with dicarbonyl compounds or their equivalents, followed by intramolecular cyclization to form novel polycyclic systems. Similarly, reactions with appropriate reagents can lead to the formation of pyrimidine, pyrazole, or other heterocyclic rings attached to the quinoline framework. One such strategy involves the synthesis of complex pyrido[1,2-c]pyrimidine (B1258497) core structures, which serve as scaffolds for biologically active compounds. nih.gov The synthesis of these fused systems is critical in medicinal chemistry, as the resulting rigid, three-dimensional architectures can exhibit high-affinity interactions with biological targets.
Table 1: Representative Reactions for Heterocycle Construction
| Reaction Type | Reagent Class | Resulting Heterocyclic System |
|---|---|---|
| Condensation/Cyclization | 1,3-Dicarbonyls | Fused Pyrimidine Ring |
| Diazotization/Coupling | Active Methylene (B1212753) Compounds | Fused Triazine Ring |
| Acylation/Ring Closure | Phosgene Equivalents | Quinoline-fused Oxazinone |
| Multi-component Reactions | Aldehydes, Isocyanides | Complex substituted heterocycles |
Development of Fluoroquinoline-Based Scaffolds for Chemical Libraries
In modern drug discovery, the generation of chemical libraries through combinatorial chemistry is a cornerstone for identifying new lead compounds. ajprd.comslideshare.net Combinatorial synthesis allows for the rapid production of a large number of structurally related molecules from a common core, or scaffold. youtube.communi.cz this compound is an ideal scaffold for such libraries due to its functional group handles that allow for systematic structural diversification.
The most accessible site for modification is the C-6 amino group. This group can be readily acylated with a diverse set of carboxylic acids or sulfonylated with various sulfonyl chlorides to produce large libraries of amide and sulfonamide derivatives, respectively. Each new substituent introduced alters the molecule's physicochemical properties, such as its size, polarity, and hydrogen bonding capacity, which in turn influences its potential biological activity. This approach has been successfully applied to other fluoroquinolone cores, where modifications at the C-7 position have been shown to significantly affect the spectrum and potency of antibacterial activity. mdpi.com
Table 2: Example of Scaffold Diversification for a Chemical Library
| Scaffold | Reagent (R-COCl) | Resulting Functional Group | Library Member Example |
|---|---|---|---|
| This compound | Acetyl chloride | Amide | N-(7-fluoroquinolin-6-yl)acetamide |
| This compound | Benzoyl chloride | Amide | N-(7-fluoroquinolin-6-yl)benzamide |
| This compound | Cyclopropanecarbonyl chloride | Amide | N-(7-fluoroquinolin-6-yl)cyclopropanecarb oxamide |
| This compound | Thiophene-2-carbonyl chloride | Amide | N-(7-fluoroquinolin-6-yl)thiophene-2-car boxamide |
Application in Ligand Synthesis for Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules called ligands. scirp.org Metal complexes have unique geometries and electronic properties that make them attractive for applications ranging from catalysis to medicine. nih.govmdpi.com Quinoline derivatives are popular scaffolding molecules for creating ligands that can coordinate with transition metals. nih.govresearchgate.net
This compound is well-suited for this purpose. The nitrogen atom within the quinoline ring and the nitrogen of the C-6 amino group can both act as Lewis bases, donating their lone pairs of electrons to a metal center. To enhance binding affinity and create specific coordination geometries, the amine group is often elaborated. For instance, it can be reacted with an aldehyde (e.g., 2-hydroxybenzaldehyde) via a Schiff base condensation to form a multidentate ligand. This new, larger ligand can then chelate a metal ion, forming a stable coordination complex. Research has demonstrated the synthesis of Co(II) and Zn(II) complexes using a bidentate ligand derived from a 6-fluoroquinoline (B108479) scaffold. nih.govresearchgate.netnih.gov The resulting metal complexes often exhibit different and sometimes enhanced biological or physical properties compared to the free ligand. researchgate.net
Table 3: Components of a Coordination Complex Derived from this compound
| Component | Role | Example |
|---|---|---|
| Metal Ion | Central Atom | Co(II), Zn(II), Cu(II) |
| This compound | Ligand Precursor | Provides initial N-donor atoms |
| Schiff Base Modification | Ligand Elaboration | Forms a multidentate chelator (e.g., an imine) |
| Resulting Complex | Final Product | [M(L)n]X (where L is the derived ligand) |
Intermediate for Advanced Organic Materials Research (e.g., fluorescent probes, molecular switches)
Beyond biological applications, this compound serves as an intermediate in the synthesis of advanced organic materials with specific photophysical or electronic properties. The quinoline ring system, particularly in its quaternized quinolinium form, is known to be highly fluorescent. nih.gov This makes it an excellent fluorophore for developing molecular sensors and probes.
Researchers have developed fluorescent pH probes based on the 1-methyl-7-amino-quinolinium fluorophore, which can be synthesized from 7-fluoroquinoline (B188112) precursors. nih.gov The synthesis involves a nucleophilic aromatic substitution reaction where an amine displaces the fluorine atom. nih.gov The resulting amino-quinolinium core exhibits a high fluorescence quantum yield and photostability. nih.gov By attaching different functional groups to the amine, the probe's response to its environment (like pH) can be finely tuned. nih.gov The amine group of this compound provides a convenient attachment point for receptor units that can bind to specific analytes, causing a change in the fluorescence signal. This principle can be extended to create other functional materials, such as molecular switches, where an external stimulus (light, pH, metal ion) reversibly alters the molecule's structure and properties.
Table 4: Applications in Advanced Organic Materials
| Material Type | Key Structural Feature | Principle of Operation |
|---|---|---|
| Fluorescent Probes | Quinolinium Core | Analyte binding modulates fluorescence intensity or lifetime. nih.gov |
| Molecular Switches | Reversible Isomerization | External stimulus (e.g., light) triggers a change between two stable states with different properties. |
| Amine Sensors | Electron Transfer | The presence of amines can quench the fluorescence of a probe through photoinduced electron transfer. rsc.org |
| Labeling Dyes | Reactive Amine Group | The amine can be modified to create a reactive dye for labeling biomolecules like proteins. bocascientific.com |
Conclusion and Future Research Directions in Fluoroaminoquinoline Chemistry
Summary of Key Synthetic and Characterization Challenges
The synthesis of fluoroaminoquinolines, particularly isomers like 7-fluoroquinolines, is often hampered by significant challenges that can lead to low yields and purification difficulties. Research has shown that the position of the fluorine atom on the quinoline (B57606) ring profoundly influences reactivity and can complicate synthetic pathways.
A primary challenge lies in the propensity of certain fluoroquinolines to undergo undesired side reactions. For instance, attempts to synthesize 7-fluoro substituted quinolines have been described as futile because the quinoline ring readily undergoes nucleophilic aromatic substitution in the presence of amines. lu.se This high reactivity at the fluorine-substituted position, while interesting, can prevent the formation of the desired product. lu.se
Synthetic conditions are also critical and often present a narrow window for success. In the synthesis of related compounds, reaction temperatures above 120°C have been reported to result in the formation of a brown, viscous liquid and a meager yield, indicating product decomposition or polymerization. lu.se The low yield in such cases may be attributed to both the reaction conditions and the inherent reactivity conferred by the fluorine substituent. lu.se
Furthermore, the isolation and characterization of fluoroaminoquinoline derivatives pose their own set of obstacles. Researchers have reported difficulties in obtaining crystals of sufficient size and quality for X-ray crystallographic studies, a crucial technique for unambiguous structure elucidation. lu.se Purification often requires meticulous techniques like recrystallization to isolate the target compound from impurities and side products. nih.gov Historically, the synthesis of quinoline rings without substituents on the heterocycle has presented a greater challenge, which adds another layer of complexity to producing specific fluoroaminoquinoline scaffolds. scispace.com
Table 1: Key Synthetic and Characterization Hurdles
| Challenge Category | Specific Issue | Impact on Research |
|---|---|---|
| Synthesis | High reactivity leading to nucleophilic aromatic substitution lu.se | Difficulty in synthesizing specific isomers like 7-fluoroquinolines. |
| Sensitivity to reaction conditions (e.g., temperature) lu.se | Low yields, product decomposition, and formation of impurities. | |
| Historical difficulty in synthesizing unsubstituted heterorings scispace.com | Limits the accessibility of certain foundational quinoline structures. | |
| Undesired cyclization pathways researchgate.net | Formation of complex mixtures and reduced yield of the desired linear product. | |
| Characterization | Difficulty in growing suitable crystals lu.se | Hinders definitive structural analysis by X-ray crystallography. |
| Purification | Necessity for extensive purification (e.g., recrystallization) nih.gov | Increases time and cost of research; potential for material loss. |
Opportunities for Green Chemistry Approaches in Synthesis
The principles of green chemistry offer a promising framework for addressing many of the synthetic challenges associated with fluoroaminoquinolines. ncfinternational.itepitomejournals.com The focus of green chemistry is to design chemical processes that reduce or eliminate the use and generation of hazardous substances, which is highly relevant to pharmaceutical and chemical industries. ncfinternational.itpaperpublications.org
Key opportunities for greening fluoroaminoquinoline synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or recoverable solvents such as acetone (B3395972) and alcohols is a primary goal. epitomejournals.compaperpublications.org
Catalysis over Stoichiometric Reagents: Employing catalytic reagents instead of stoichiometric ones can significantly reduce waste. acs.org The use of recoverable and reusable catalysts, such as zeolites or other solid acid catalysts, can replace corrosive and polluting reagents. epitomejournals.compaperpublications.org
Maximizing Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org Reactions with 100% atom economy, in principle, produce no waste. acs.org
Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasonic irradiation can often reduce reaction times and energy consumption compared to conventional heating. paperpublications.org
Avoidance of Derivatives: The use of protecting groups and other derivatives generates additional waste. acs.org Highly specific catalysts, such as enzymes, can react at a specific site on a molecule, often obviating the need for protecting groups. acs.org
Fluorous Technologies: Techniques involving fluorous tags and solvents can facilitate simple, chromatography-free separations and recycling of reagents, which aligns well with green chemistry goals for small-scale organic synthesis. rsc.org
The adoption of these green chemistry principles can lead to more sustainable, safer, and cost-effective synthetic routes for fluoroaminoquinolines. ncfinternational.it
Advanced Computational Predictions for Novel Derivatives
Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide experimental work. For fluoroaminoquinoline chemistry, these in silico methods are invaluable for designing novel derivatives with desired characteristics.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. nih.gov It can be employed to calculate properties such as HOMO-LUMO energy gaps, which provide insights into chemical reactivity and stability. nih.gov For example, a smaller energy gap can indicate a more reactive compound. nih.gov Computational studies have been successfully used to elucidate the regioselectivity of reactions involving quinoline synthesis, predicting the formation of linear isomers over angular ones. mdpi.com
Molecular docking is another critical computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. amrita.edu This is particularly relevant in drug design, where it can be used to screen virtual libraries of fluoroaminoquinoline derivatives for their potential biological activity. amrita.edu For instance, computational studies on chloroquine (B1663885) derivatives have been used to assess their suitability as antimalarial agents by docking them against the Plasmodium falciparum lactate (B86563) dehydrogenase (Pf-LDH) enzyme. amrita.edu
Molecular Dynamics (MD) simulations can further validate the stability of a ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. nih.gov By combining these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.govmdpi.com
Table 2: Computational Tools in Fluoroaminoquinoline Research
| Computational Method | Application | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity nih.gov | HOMO-LUMO energies, electrostatic potential maps, reaction regioselectivity. nih.govmdpi.com |
| Molecular Docking | Predicting binding modes to biological targets amrita.edu | Binding affinity, interaction with active sites, screening of virtual libraries. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-target complexes nih.gov | Stability of binding interactions over time. |
Exploration of Unique Reactivity Patterns in Fluoroaminoquinolines
Fluoroaminoquinolines exhibit distinct reactivity patterns that are of fundamental interest and can be exploited for the synthesis of complex molecules. The electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the quinoline ring system.
One of the most notable reactivity patterns is the susceptibility of the C-F bond to nucleophilic aromatic substitution, especially when the fluorine is at the 7-position. lu.se This high reactivity is a double-edged sword: while it can be a challenge for syntheses that require the fluorine to remain intact, it can also be a powerful tool for introducing other functional groups at that position.
The strategic placement of amino and propargyl alcohol groups on the phenyl ring of a precursor can lead to unique cascade reactions. For example, a silver(I)-catalyzed reaction of 1-(2-aminophenyl)propargyl alcohols can proceed through a sequence of hydroamination, [2+3] cycloaddition, and an unusual ring expansion to yield 3-sulfonylamino quinolines. researchgate.net This demonstrates a sophisticated reactivity pattern where the catalyst guides the molecule through a series of transformations to build the quinoline core in a single, efficient process. researchgate.net
Furthermore, the specific substitution pattern on the quinoline nucleus can direct the course of reactions. The development of cascade methodologies for the chemoselective synthesis of N-fused heterocycles from propargyl alcohols highlights how the substitution on the reactants dictates the final product. researchgate.net The self-assembly of oligoamide foldamers derived from 8-fluoro amino-quinoline carboxylic acid into helical microfibers showcases another facet of their "reactivity," where intermolecular forces drive the formation of ordered supramolecular structures. acs.org Understanding and harnessing these unique reactivity patterns will be crucial for the future development of novel synthetic methods and materials based on the fluoroaminoquinoline scaffold.
Q & A
Q. What are the recommended synthetic routes for 7-Fluoroquinolin-6-amine, and how can reaction conditions be optimized?
Synthesis of this compound can be approached via nucleophilic aromatic substitution or transition-metal-catalyzed amination. Key considerations include:
- Precursor selection : Fluorinated quinoline derivatives (e.g., 7-fluoroquinoline) paired with ammonia or protected amines under controlled pH.
- Catalytic systems : Palladium or copper catalysts for C–N bond formation, with ligand optimization to enhance regioselectivity .
- Reaction monitoring : Use HPLC or LC-MS to track intermediate formation and minimize side products like dehalogenated byproducts.
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HNMR and elemental analysis .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- HNMR : Identify aromatic proton environments (δ 6.5–8.5 ppm) and amine protons (δ 5–6 ppm, broad).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 177.07 for C₉H₇FN₂) and fragmentation patterns.
- Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: 64.76%, H: 4.05%, N: 15.81%) .
- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column.
Q. How does solvent selection impact the solubility of this compound, and what predictive models apply?
- Experimental determination : Employ a synthetic method to measure solubility in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (methanol, ethanol) across 298–343 K.
- Modeling :
- Practical tip : Pre-saturate solvents under inert atmosphere to prevent amine oxidation.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., HNMR shifts) for this compound derivatives?
- Stepwise verification :
- Replicate synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts.
- Compare experimental HNMR with DFT-predicted chemical shifts (software: Gaussian, ORCA).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
- Case study : Discrepancies in amine proton integration may arise from tautomerism; variable-temperature NMR can stabilize rotamers .
Q. What computational strategies support structure-activity relationship (SAR) studies for fluorinated quinolines?
- Docking simulations : Map this compound into target binding pockets (e.g., kinase ATP sites) using AutoDock Vina or Schrödinger.
- QSAR modeling :
- Descriptors : LogP, polar surface area, and fluorine’s electrostatic contributions.
- Training data : Curate bioactivity datasets from ChEMBL or PubChem .
- Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ against bacterial gyrase).
Q. How can researchers address conflicting biological activity data in fluorinated quinoline studies?
- Root-cause analysis :
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature biases (e.g., selective reporting of positive results) .
Q. What methodologies enable the development of this compound as a fluorescent probe?
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) at the 8-position to enhance Stokes shift.
- Validation :
- Quantum yield (Φ) : Compare with rhodamine B standards in ethanol.
- Selectivity : Test against divalent cations (Zn²⁺, Cu²⁺) via fluorescence quenching assays .
- Applications : Confocal imaging in live cells with two-photon excitation (λ = 750 nm) to minimize photobleaching.
Methodological Frameworks
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
